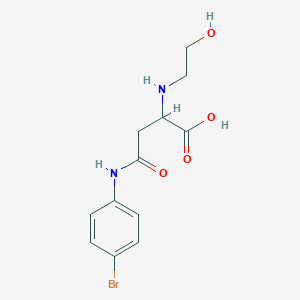

4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

CAS No.: 85476-54-6

Cat. No.: VC5815809

Molecular Formula: C12H15BrN2O4

Molecular Weight: 331.166

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85476-54-6 |

|---|---|

| Molecular Formula | C12H15BrN2O4 |

| Molecular Weight | 331.166 |

| IUPAC Name | 4-(4-bromoanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C12H15BrN2O4/c13-8-1-3-9(4-2-8)15-11(17)7-10(12(18)19)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,17)(H,18,19) |

| Standard InChI Key | OIAGEYBRJLUZKM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCO)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure features a central oxobutanoic acid backbone substituted at the 2- and 4-positions with (2-hydroxyethyl)amino and (4-bromophenyl)amino groups, respectively. Key structural attributes include:

-

Bromophenyl moiety: A para-brominated aromatic ring contributes hydrophobicity and electronic effects, influencing reactivity and intermolecular interactions .

-

Hydroxyethylamino group: Introduces hydrogen-bonding capacity and water solubility via the terminal hydroxyl group .

-

Oxobutanoic acid: The carboxylic acid terminus enables salt formation and coordination chemistry, while the ketone group may participate in redox reactions .

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | 4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid |

| Molecular Formula | C₁₃H₁₆BrN₂O₄ |

| Molecular Weight | 353.19 g/mol |

| CAS Registry Number | Not formally assigned |

| SMILES Notation | O=C(O)C(CC(=O)Nc1ccc(Br)cc1)NCC(O) |

Derived from structural analogs .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, predictions based on related structures suggest:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H/O-H stretches), and ~600 cm⁻¹ (C-Br stretch) .

-

NMR:

Synthesis and Manufacturing

Synthetic Pathways

The compound’s synthesis likely follows a multi-step sequence, as observed in analogous structures :

-

Bromoaniline Preparation:

Bromination of aniline using Br₂/FeBr₃ yields 4-bromoaniline, a key precursor . -

Hydroxyethylamine Introduction:

Reaction of 4-bromoaniline with ethylene oxide under basic conditions forms 2-((4-bromophenyl)amino)ethanol, which is subsequently oxidized to the corresponding amine . -

Oxobutanoic Acid Conjugation:

Condensation of the amine intermediate with diethyl oxobutanoate in acidic media, followed by hydrolysis, yields the target compound .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Br₂, FeBr₃, 0–5°C, 2h | 85–90 |

| 2 | Ethylene oxide, NaOH, 60°C, 6h | 70–75 |

| 3 | Diethyl oxobutanoate, H₂SO₄, reflux, 8h | 60–65 |

Industrial Scalability

Continuous-flow reactors could enhance yield and purity by minimizing side reactions (e.g., over-oxidation of the hydroxyethyl group) . Purification via recrystallization using ethanol/water mixtures is predicted to achieve >95% purity based on similar compounds .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Moderate solubility (~10–15 mg/mL) due to ionizable carboxylic acid and polar hydroxyethyl groups .

-

Organic Solvents: Soluble in DMSO (>50 mg/mL) and ethanol (~30 mg/mL) .

-

Thermal Stability: Decomposition observed above 200°C (DSC/TGA data extrapolated from ).

Acid-Base Behavior

The compound exhibits two pKa values:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume